molecular formula C14H11ClO2 B6395912 5-Chloro-3-(2-methylphenyl)benzoic acid, 95% CAS No. 1261978-64-6

5-Chloro-3-(2-methylphenyl)benzoic acid, 95%

Cat. No. B6395912
CAS RN: 1261978-64-6
M. Wt: 246.69 g/mol
InChI Key: RVBSQKBNPWATHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(2-methylphenyl)benzoic acid, or 5-CMB, is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 152°C and a molecular weight of 246.59 g/mol. 5-CMB has been used in a variety of research areas, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

5-CMB has been used in a variety of scientific research applications. It has been used in the synthesis of other organic compounds, such as 4-methyl-2-chloro-5-phenylbenzoic acid. It has also been used in the synthesis of novel heterocyclic compounds, such as 2-chloro-3-methyl-5-phenyl-1,3-oxazole. 5-CMB has also been used in the study of biochemical and physiological effects, such as its effects on the activity of enzymes, such as cytochrome P450.

Mechanism of Action

The mechanism of action of 5-CMB is not fully understood. However, it is believed that 5-CMB binds to the active site of cytochrome P450 and inhibits its activity. This inhibition of cytochrome P450 can have a variety of effects, such as reducing the production of certain metabolites, or inhibiting the breakdown of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMB are not well understood. However, it has been shown to have a variety of effects on enzymes, including cytochrome P450. In addition, 5-CMB has been shown to have anti-inflammatory and anti-bacterial effects in vitro.

Advantages and Limitations for Lab Experiments

The use of 5-CMB in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. It is also a stable compound, and it has a wide range of applications in scientific research. However, it can be difficult to obtain pure samples of 5-CMB, and it is not suitable for use in clinical trials or in vivo studies.

Future Directions

There are a variety of potential future directions for the use of 5-CMB in scientific research. It could be used in the development of new drugs or drug delivery systems. It could also be used in the development of new diagnostic tests or treatments for diseases. Additionally, it could be used in the development of new materials or in the study of biochemical and physiological effects.

Synthesis Methods

The synthesis of 5-CMB has been achieved through a variety of methods, including Friedel-Crafts acylation, arylation, and hydrolysis. The most common method is the Friedel-Crafts acylation of 2-methylphenol with chloroacetyl chloride in the presence of anhydrous aluminum chloride. This reaction is typically carried out in an inert atmosphere at temperatures between 0-20°C. The resulting product is then purified by recrystallization from ethanol and dried at room temperature.

properties

IUPAC Name

3-chloro-5-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBSQKBNPWATHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688593
Record name 5-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261978-64-6
Record name 5-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.